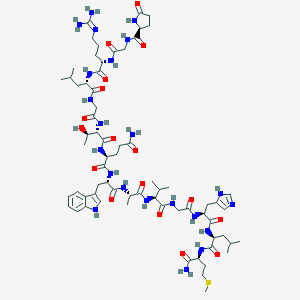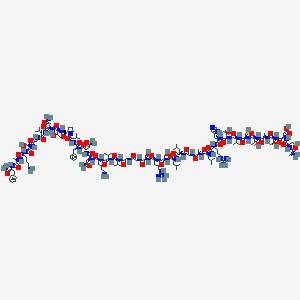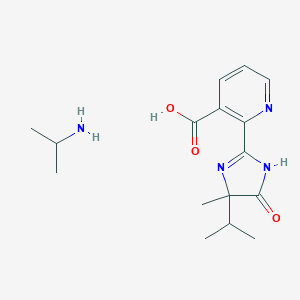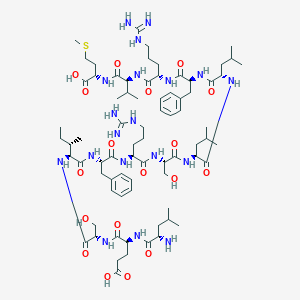
ガラニン(豚由来)
説明
Galanin is a novel biologically active peptide identified from porcine intestine, characterized by its unique structure and wide array of physiological functions. Discovered through chemical detection methods, galanin consists of 29 amino acids and exhibits a range of biological activities, including smooth muscle contraction and modulation of glucose metabolism (Tatemoto et al., 1983).
Synthesis Analysis
The synthesis of galanin involves assembling seven peptide fragments followed by deprotection, employing specific techniques to prevent undesirable side reactions. This synthetic approach has successfully yielded galanin with bioactivities akin to the natural peptide, including potent contractile activity on rat ileum and modulation of glucose levels (Yajima et al., 1986).
Molecular Structure Analysis
Two-dimensional proton NMR spectroscopy in membrane-mimicking environments has revealed that porcine galanin displays well-defined regions with turn structures, indicating a partially structured peptide with areas of flexibility. This structural insight is crucial for understanding galanin's interaction with its receptor (Ohman et al., 1998).
Chemical Reactions and Properties
Galanin's chemical properties are influenced by its amino acid composition and structure, enabling interactions with specific receptors and biological systems. The peptide's activity can be modulated through structural modifications, as evidenced by analogs and fragments showing varying degrees of biological activity (Yanaihara et al., 1991).
Physical Properties Analysis
The monomeric nature of galanin in aqueous solutions, confirmed through sedimentation equilibrium analysis, and the peptide's capability to adopt nascent helical structures in certain regions, underscore the importance of its physical properties in receptor interaction and biological function (Morris et al., 1995).
Chemical Properties Analysis
Galanin's ability to modulate growth hormone release through hypothalamic action, without affecting anterior pituitary cells in vitro, highlights its specific chemical interactions at the neurological level. This action suggests galanin's role as a neuromodulator, affecting the release of pituitary hormones through hypothalamic pathways (Ottlecz et al., 1986).
科学的研究の応用
神経内分泌軸調節
ガラニンは、神経ホルモンと神経伝達物質の両方であり、摂食行動、インスリンレベル、ソマトスタチン放出などの神経内分泌軸の生理機能を多岐にわたって調節しています . ガラニンは、視床下部、下垂体、脊髄を含む中枢神経系に発現しています .
脊髄における役割
ガラニンは脊髄に発現し、ニューロン内の他のニューロンペプチドと共局在しています . ガラニンメッセージ関連ペプチド(GMAP)は、抗真菌活性や脊髄屈筋反射に独特の生物学的効果を示すようです .
代謝と生殖
ガラニン様ペプチド(GALP)はガラニンと類似の構造を持ち、視床下部神経ペプチドとして作用し、代謝と生殖、摂食行動、体重を調節します .
皮膚と神経芽腫における役割
GALPの異なるスプライシング変異体であるアラリンは、皮膚における血管活性効果と神経芽腫における神経節様分化に関与することが特定されています .
疼痛管理における役割
ガラニンは、疼痛の状態、作用部位、濃度に応じて、疼痛における異なる役割を果たします . 通常の状況下では、ガラニンは、用量依存的に、プロおよび抗侵害受容性の両方の作用を通じて、侵害受容処理を調節することができます . このペプチドは、慢性疼痛の状態においても重要な役割を果たし、脊髄および脊髄上レベルでのその抗侵害受容作用は増強され、動物の機械的および熱的刺激に対する過敏性を軽減します .
抗痙攣活性
マウスにおける研究では、ガラニン(2-11)の注射は、無傷のDR(背根)–海馬セロトニン作動性プロファイルを持つ発作に影響を受けた動物において抗痙攣活性があることが示されています <svg class="icon" height="16" p-id="1735" t="17
作用機序
Target of Action
Galanin (porcine), also known as Porcine galanin, is a broad-spectrum peptide that acts through three specific receptor subtypes . These receptors are part of the G-protein-coupled receptor family and are widely expressed in the central and peripheral nervous systems, gastrointestinal tract, pancreas, adrenal gland, and urogenital tract . The primary role of these receptors is to mediate various biological functions, including the regulation of food intake, insulin level, and somatostatin release .
Mode of Action
Galanin interacts with its receptors to initiate multiple downstream signaling cascades. Depending on the location of expression, ligand, and the G-protein repertoire, galanin exerts a broad range of physiological roles in normal and pathological conditions . Galanin may also have a direct non-receptor-mediated action on cells to alter the cellular expression levels of other peptides .
Biochemical Pathways
Galanin is involved in several biochemical pathways. For instance, it plays a role in the inhibition of cAMP/PKA (GalR1, GalR3) and stimulation of phospholipase C (GalR2) . Galanin also regulates acetylcholine and glutamate release from the hippocampus, acting as an inhibitory neuromodulator .
Pharmacokinetics
It is known that the encoded precursor, preprogalanin (ppgal), is proteolytically processed into the mature galanin and galanin message-associated peptide (gmap)
Result of Action
The action of Galanin (porcine) results in a variety of molecular and cellular effects. For instance, it has been found to regulate motility and secretion in the gastrointestinal tract . It also plays a role in the regulation of inflammatory processes , and has been implicated in various neuroendocrine conditions such as nociception, Alzheimer’s disease, seizures, eating disorders, alcoholism, diabetes, and spinal cord conditions .
Action Environment
The action of Galanin (porcine) can be influenced by various environmental factors. For example, the distribution of neuropeptides is largely dependent on the research model, as well as the part of the gastrointestinal tract under study . During the development of digestive disorders, fluctuations in Galanin levels were observed
将来の方向性
Galanin is undoubtedly involved in the regulation of inflammatory processes . It has been suggested that increased GAL presence is related to the involvement of GAL in organ renewal . It is tempting to speculate that GAL may be used in the treatment of gastroenteritis . Further delineation of the common and distinctive effects and mechanisms of various types of galanin family proteins could facilitate the design of therapeutic approaches for neuroendocrine diseases and spinal cord injury .
特性
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZIZIJTGAYEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C146H213N43O40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583154 | |
| Record name | Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3210.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88813-36-9, 121806-90-4 | |
| Record name | Galanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the structure of porcine galanin relate to its activity?
A1: The N-terminal region of porcine galanin (specifically amino acids 1-15) is crucial for its binding affinity and biological activity. [, ] Modifications in this region, particularly at positions 2, 3, 4, and 6, can significantly impact its ability to interact with galanin receptors and elicit a response. [] The C-terminal region appears to contribute primarily to the peptide's affinity for its receptors. []
Q2: What is the significance of the C-terminal region of porcine galanin?
A2: While the N-terminus is crucial for receptor activation, the C-terminal region of porcine galanin appears to play a significant role in determining its binding affinity to galanin receptors. [, ] Studies using fragments and analogs have shown that modifications in the C-terminus can alter potency without completely abolishing activity. [, ]
Q3: How does the structure of porcine galanin compare to rat galanin?
A3: Porcine and rat galanin share high sequence homology, with only three amino acid differences located within the C-terminal region. [, ] Interestingly, these structural variations do not significantly impact their potency in inhibiting glucose-stimulated insulin responses in anesthetized rats. []
Q4: Are there any specific amino acid residues critical for porcine galanin's interaction with its receptors?
A4: Research indicates that residues Trp2, Ser6, Gly8, and His14 in the amino acid sequence of porcine galanin play crucial roles in its high-affinity binding to its receptors. [] Modifications at these positions can lead to altered interactions and biological activity.
Q5: What is the role of the first four N-terminal amino acids of porcine galanin?
A5: The integrity of the first four N-terminal amino acids of porcine galanin is essential for its full excitatory myogenic action in the rat gastric fundus. [] This suggests a critical role for this region in receptor activation and downstream signaling.
Q6: What types of receptors does porcine galanin interact with?
A6: Porcine galanin primarily interacts with galanin receptors, a family of G protein-coupled receptors. Three subtypes have been identified: GALR1, GALR2, and GALR3. [, , , ] These receptors are differentially expressed in various tissues, contributing to the diverse physiological effects of galanin. [, , , ]
Q7: How do the different galanin receptor subtypes differ in their affinity for porcine galanin and its analogs?
A7: While porcine galanin generally displays high affinity for all three subtypes, certain analogs exhibit selectivity. For instance, [d-Trp2]galanin demonstrates greater selectivity for GALR2 over GALR1. [] Understanding these subtle differences in binding affinities is crucial for developing targeted therapies.
Q8: What are the downstream effects of porcine galanin binding to its receptors?
A8: The effects of porcine galanin are mediated through its interaction with galanin receptors, leading to the activation of various intracellular signaling pathways. These include the inhibition of adenylate cyclase, activation of phospholipase C, and modulation of potassium channel activity. [, , , ]
Q9: How does porcine galanin affect insulin secretion?
A9: Porcine galanin is known to inhibit glucose-stimulated insulin secretion, both in vivo and in vitro. [, , ] This effect is thought to be mediated primarily through GALR1 receptors, although other subtypes may also play a role. [, ]
Q10: Does porcine galanin play a role in other physiological processes?
A10: Beyond its effects on hormone secretion, porcine galanin has been implicated in a wide array of physiological processes, including:
- Nociception: Modulation of pain perception. [, ]
- Cognition: Influencing learning and memory. [, ]
- Feeding Behavior: Regulating appetite and food intake. [, ]
- Gastrointestinal Motility: Modulating smooth muscle contraction and relaxation in the gut. [, ]
Q11: What are the potential therapeutic applications of targeting the galanin system?
A11: Given its involvement in numerous physiological processes, the galanin system holds promise for the development of novel therapeutics for a range of conditions, including:
- Metabolic Disorders: Targeting galanin receptors could potentially be used to modulate insulin secretion and improve glucose control in diabetes. []
- Pain Management: Galanin receptor agonists or antagonists may offer new avenues for treating chronic pain conditions. [, ]
- Neurodegenerative Diseases: Modulating galanin signaling could potentially be beneficial in Alzheimer's disease, where alterations in galanin levels and receptor expression have been observed. []
Q12: What are some of the challenges in developing galanin-based therapies?
A12: Several challenges remain in translating our understanding of the galanin system into effective therapies. These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



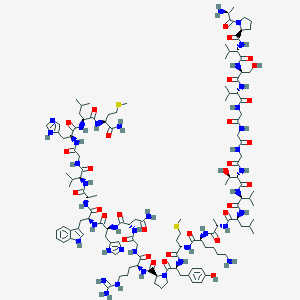

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)
